molecular formula C10H12F3N B13609790 2-(2-(Trifluoromethyl)phenyl)propan-2-amine

2-(2-(Trifluoromethyl)phenyl)propan-2-amine

Cat. No.: B13609790
M. Wt: 203.20 g/mol
InChI Key: VXBMASFVGKOUGQ-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)propan-2-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 2-(2-(Trifluoromethyl)phenyl)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)propan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Trifluoromethyl)phenyl)propan-2-amine is unique due to its specific structural arrangement and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C10H12F3N/c1-9(2,14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,14H2,1-2H3

InChI Key

VXBMASFVGKOUGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

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